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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxyxanthone

Cat. No.: B15475791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical classification of 2-
Hydroxy-3-methoxyxanthone, a member of the widespread xanthone family of naturally

occurring compounds. Due to the limited availability of specific experimental data for this

particular molecule, this guide leverages information on closely related analogs to present a

thorough understanding of its structural features, physicochemical properties, and potential

biological significance. General experimental protocols for the synthesis and isolation of

hydroxy-methoxy-substituted xanthones are detailed, providing a methodological framework for

researchers. Furthermore, this guide explores the biosynthetic origins of xanthones and

illustrates a conceptual pathway. The information is presented to serve as a valuable resource

for professionals in the fields of medicinal chemistry, natural product research, and drug

development.

Chemical Classification and Structure
2-Hydroxy-3-methoxyxanthone belongs to the class of organic compounds known as

xanthones. The core structure of xanthones, a dibenzo-γ-pyrone scaffold (9H-xanthen-9-one),

consists of two benzene rings fused to a central pyran ring containing a ketone group.[1][2]

Based on the nature and position of its substituents, 2-Hydroxy-3-methoxyxanthone can be

further classified as an oxygenated xanthone, a significant subgroup characterized by the

presence of hydroxyl (-OH) and methoxy (-OCH3) groups.[2]
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The specific structure of 2-Hydroxy-3-methoxyxanthone is defined by a hydroxyl group at

position 2 and a methoxy group at position 3 of the xanthone backbone.

Key Structural Features:

Xanthone Core: A rigid, planar tricyclic system that forms the foundation of the molecule.

Hydroxyl Group (-OH) at C2: This functional group can act as a hydrogen bond donor and

acceptor, influencing solubility and potential interactions with biological targets.

Methoxy Group (-OCH3) at C3: This group is generally less polar than a hydroxyl group and

can influence the molecule's lipophilicity and metabolic stability.

Physicochemical Properties
Specific, experimentally determined physicochemical data for 2-Hydroxy-3-methoxyxanthone
are not readily available in the current literature. However, by examining the properties of

closely related analogs, we can infer its likely characteristics.
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Property

2-
Hydroxyxanth
one
(Predicted)

2-
Methoxyxanth
one
(Predicted)

3-
Methoxyxanth
one
(Predicted)

2-Hydroxy-3-
methoxyxanth
one (Inferred)

Molecular

Formula
C13H8O3 C14H10O3 C14H10O3 C14H10O4

Molecular Weight 212.20 g/mol 226.23 g/mol 226.23 g/mol ~242.23 g/mol

logP 3.03 3.19 3.6
Moderately

lipophilic

Water Solubility 0.21 g/L 0.022 g/L Insoluble Low

pKa (Strongest

Acidic)
9.11 - -

~9-10 (due to

phenolic -OH)

Hydrogen Bond

Donors
1 0 0 1

Hydrogen Bond

Acceptors
2 2 2 3

Data for analogs are predicted values and should be considered as estimations.

Spectroscopic Data
Detailed experimental spectroscopic data for 2-Hydroxy-3-methoxyxanthone are not

available. The following tables provide expected ranges and characteristics based on the

analysis of similar xanthone structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR chemical shifts of xanthones are influenced by the position and nature

of their substituents. For 2-Hydroxy-3-methoxyxanthone, the following general assignments

can be anticipated.

Table 1: Predicted 1H NMR Chemical Shifts
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Proton
Chemical Shift
(ppm) Range

Multiplicity Notes

H-1 7.0 - 7.5 d

H-4 7.5 - 8.0 d

H-5 7.8 - 8.3 dd

H-6 7.2 - 7.7 t

H-7 7.2 - 7.7 t

H-8 7.5 - 8.0 dd

2-OH 9.0 - 13.0 s

May be broad and

exchangeable with

D2O.

3-OCH3 3.8 - 4.1 s

Table 2: Predicted 13C NMR Chemical Shifts

Carbon Chemical Shift (ppm) Range

C=O (C-9) 175 - 185

Quaternary Carbons 140 - 165

Aromatic CH 100 - 140

OCH3 55 - 65

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of xanthones typically shows a prominent

molecular ion peak (M+). The fragmentation pattern is characterized by the loss of small

molecules such as CO, CHO, and CH3.

Expected Fragmentation Pattern for 2-Hydroxy-3-methoxyxanthone:
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Molecular Ion (M+): Expected at an m/z corresponding to the molecular weight of

C14H10O4.

Loss of a methyl radical (-CH3): [M - 15]+

Loss of carbon monoxide (-CO): [M - 28]+

Loss of a formyl radical (-CHO): [M - 29]+

Loss of a methoxy radical (-OCH3): [M - 31]+

Infrared (IR) Spectroscopy
The IR spectrum of 2-Hydroxy-3-methoxyxanthone is expected to show characteristic

absorption bands for its functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm-1) Functional Group Description

3200 - 3600 O-H stretch
Broad, characteristic of a

hydroxyl group.

3000 - 3100 C-H stretch Aromatic.

2850 - 3000 C-H stretch Methoxy group.

1650 - 1700 C=O stretch Ketone of the pyrone ring.

1450 - 1600 C=C stretch Aromatic rings.

1000 - 1300 C-O stretch Ether and phenol linkages.

Experimental Protocols
While a specific protocol for the synthesis of 2-Hydroxy-3-methoxyxanthone is not readily

available, general methods for the synthesis of di-substituted xanthones can be adapted. One

common approach is the Grover, Shah, and Shah (GSS) reaction and its modifications.
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General Synthesis of Hydroxy-Methoxy-Xanthones
(Modified GSS Reaction)
This method involves the condensation of a substituted salicylic acid with a substituted phenol,

followed by cyclodehydration.

Reaction Scheme:

2-hydroxy-3-methoxybenzoic acid + Phenol → 2-(phenoxy)-3-methoxybenzoic acid → 2-
Hydroxy-3-methoxyxanthone

General Procedure:

Condensation: A mixture of 2-hydroxy-3-methoxybenzoic acid and a suitable phenol is

heated in the presence of a condensing agent such as phosphorus oxychloride (POCl3) and

anhydrous zinc chloride (ZnCl2). The reaction is typically carried out in a high-boiling point

solvent.

Cyclodehydration: The intermediate 2-(phenoxy)-3-methoxybenzoic acid is then cyclized by

heating with a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid

(PPA).

Work-up and Purification: The reaction mixture is poured onto ice water to precipitate the

crude xanthone. The solid is then filtered, washed, and purified by recrystallization or column

chromatography.
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2-hydroxy-3-methoxybenzoic acid
+ Phenol 2-(phenoxy)-3-methoxybenzoic acid

Condensation
(POCl3, ZnCl2) 2-Hydroxy-3-methoxyxanthone

Cyclodehydration
(H2SO4 or PPA)
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Dried Plant Material

Solvent Extraction
(Hexane, EtOAc, MeOH)

Crude Extract

Column Chromatography
(Silica Gel, Sephadex)

Fractions

Preparative TLC / HPLC

Pure Xanthone

Spectroscopic Analysis
(NMR, MS, IR)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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